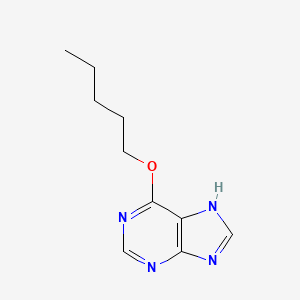
6-pentoxy-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Pentoxy-7H-purine is a derivative of purine, a heterocyclic aromatic organic compound Purines are vital components of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-pentoxy-7H-purine typically involves the alkylation of 6-chloropurine with pentanol under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the pentoxy group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Pentoxy-7H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the pentoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purines .
Scientific Research Applications
6-Pentoxy-7H-purine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-pentoxy-7H-purine involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, affecting their structure and function. It may also inhibit certain enzymes involved in nucleic acid metabolism, leading to its potential therapeutic effects .
Comparison with Similar Compounds
6-Pentoxy-7H-purine can be compared with other similar compounds such as:
6-Mercaptopurine: Used as an antineoplastic agent, it inhibits DNA and RNA synthesis.
6-Chloropurine: A precursor in the synthesis of various purine derivatives.
2,6,9-Trisubstituted Purines: These compounds have shown potential as antitumor agents.
Properties
CAS No. |
62134-29-6 |
|---|---|
Molecular Formula |
C10H14N4O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-pentoxy-7H-purine |
InChI |
InChI=1S/C10H14N4O/c1-2-3-4-5-15-10-8-9(12-6-11-8)13-7-14-10/h6-7H,2-5H2,1H3,(H,11,12,13,14) |
InChI Key |
QSCRHKGOJFFCGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


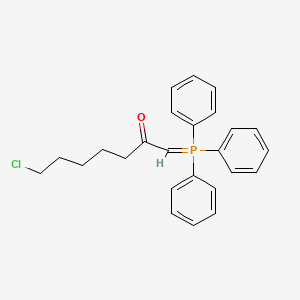
![Methyl 2-(bicyclo[2.2.1]heptan-1-yl)benzoate](/img/structure/B14559833.png)
![N-Ethyl-N-({[tris(4-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine](/img/structure/B14559835.png)
![2-[2-(Ethanesulfonyl)ethyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14559838.png)
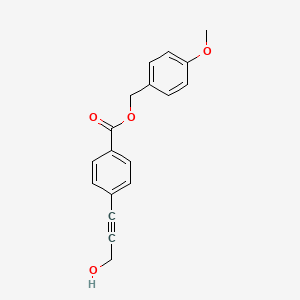

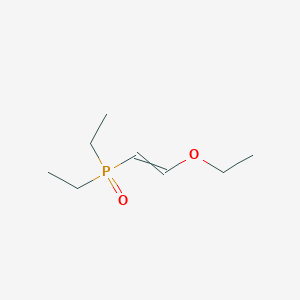
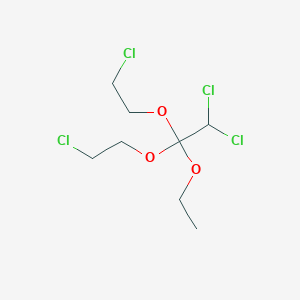
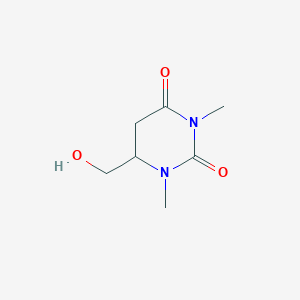
![2-(2-Methylpropoxy)spiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B14559882.png)
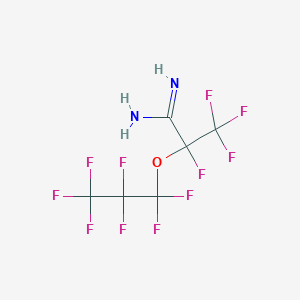
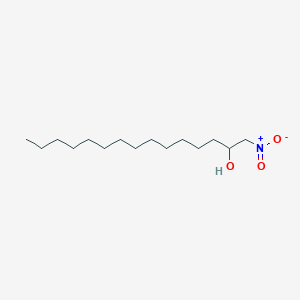
![1-Methyl-2-[(E)-(4-nitrophenyl)diazenyl]-1H-indole](/img/structure/B14559902.png)

